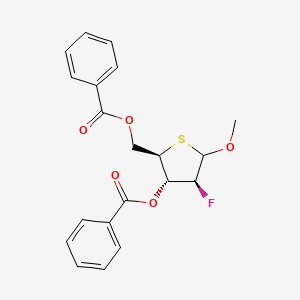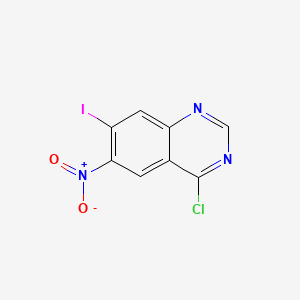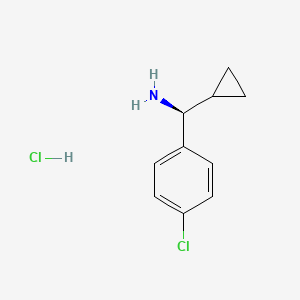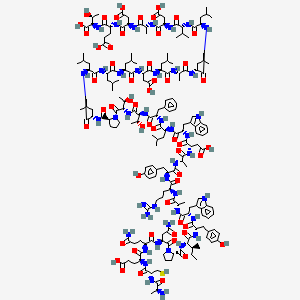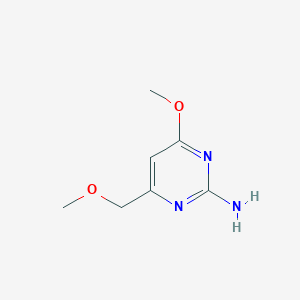![molecular formula C16H11BO3 B13920204 Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
Naphtho[2,1-b]benzofuran-6-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,1-b]benzofuran-6-ylboronic acid is a complex organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a naphtho[2,1-b]benzofuran core structure, which is fused with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]benzofuran-6-ylboronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to facilitate the coupling of an aryl halide with a boronic acid . The reaction typically requires the presence of a base, such as potassium carbonate, and is conducted in an inert atmosphere to prevent oxidation .
Another method involves the direct functionalization of the boronic acid group onto the naphtho[2,1-b]benzofuran core. This can be achieved through boronate esterification, where the boronic acid is formed in situ from a boronate ester precursor .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Naphtho[2,1-b]benzofuran-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Naphtho[2,1-b]benzofuran-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.
Medicine: Research has explored its use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Naphtho[2,1-b]benzofuran-6-ylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases . The naphtho[2,1-b]benzofuran core provides a rigid and planar structure that can interact with various biological targets through π-π stacking and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Naphtho[2,3-b]benzofuran-1-ylboronic acid
- Benzo[b]naphtho[2,3-d]furan-1-yl-boronic acid
- Naphthalene[2,3-b]benzofuran-1-boric acid
Uniqueness
Naphtho[2,1-b]benzofuran-6-ylboronic acid is unique due to its specific structural arrangement, which combines the properties of both naphtho[2,1-b]benzofuran and boronic acid. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C16H11BO3 |
|---|---|
Peso molecular |
262.1 g/mol |
Nombre IUPAC |
naphtho[2,1-b][1]benzofuran-6-ylboronic acid |
InChI |
InChI=1S/C16H11BO3/c18-17(19)13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14(12)20-16(13)15/h1-9,18-19H |
Clave InChI |
XXOGKUPKJUBCRH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=CC=CC=C2C3=C1OC4=CC=CC=C43)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
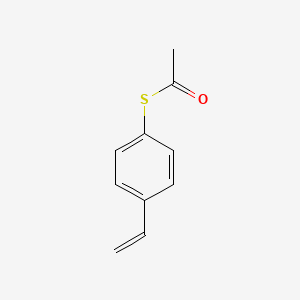

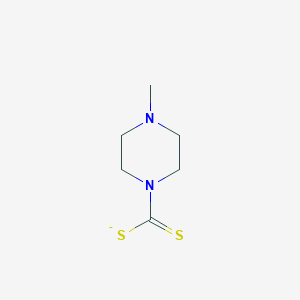

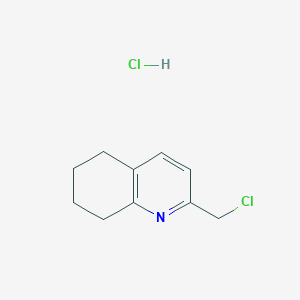
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
